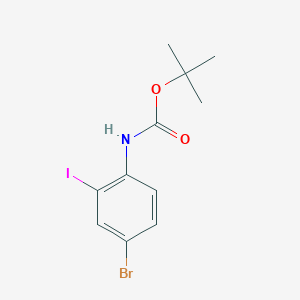

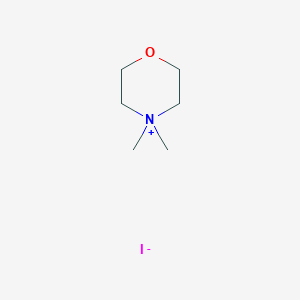

![molecular formula C33H32NOPS B6318914 [S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1616688-65-3](/img/structure/B6318914.png)

[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

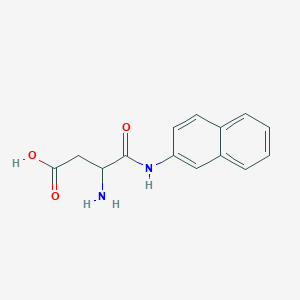

“[S®]-N-[®-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a chiral phosphine ligand used in enantioselective organic chemical transformations . It is sold in collaboration with Daicel for research purposes only .

Molecular Structure Analysis

The molecular formula of this compound is C33H32NOPS . It has a molecular weight of 521.7 g/mol . The structure includes a naphthalene ring, a phenyl ring, a diphenylphosphino group, and a propanesulfinamide group .Chemical Reactions Analysis

This compound is a chiral phosphine ligand, which means it can coordinate to a metal center and participate in various catalytic reactions . It’s particularly used in enantioselective organic chemical transformations .Physical And Chemical Properties Analysis

This compound is an off-white to light yellow powder . It’s air sensitive, heat sensitive, and moisture sensitive, and should be stored cold . The predicted boiling point is 675.1±65.0 °C .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

This compound has been utilized in the highly enantioselective synthesis of chiral ligands and intermediates, critical for asymmetric catalysis. For instance, it has been used to promote asymmetric hydrophosphination reactions, leading to the creation of chiral, unsymmetrical P,N-ligands with high regio- and stereoselectivities (Liu et al., 2009). Similar strategies have been employed to achieve selective hydroarsination reactions, demonstrating the compound's versatility in facilitating enantioselective synthesis (Bungabong et al., 2007).

Catalyst in Polymerization

It has been designed as a catalyst for the polymerization of chiral allene derivatives, exhibiting living/controlled chain growth and enantiomer-selective polymerization. This highlights its potential in the development of polymers with specific chiral configurations, which could have applications in materials science and drug development (Zhu et al., 2019).

Hydroformylation Reactions

The compound has shown effectiveness in catalyzing the hydroformylation of olefins, where the nature of auxiliary ligands significantly affects the chemo- and regioselectivity of the reaction. This application is crucial for the industrial production of aldehydes from olefins, showcasing the compound's utility in large-scale chemical synthesis (Silva et al., 2002).

Stereoselective Reduction of Ketones

Cationic rhodium complexes with chiral tetradentate ligands, derived from this compound, have been employed as catalysts for the enantioselective reduction of simple ketones. This process is vital for the production of chiral alcohols, which are key intermediates in pharmaceutical synthesis (Gao et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKRYLFTCRWHOG-ZIQZBVCVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

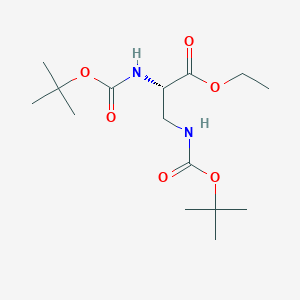

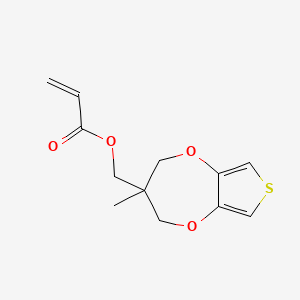

![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)

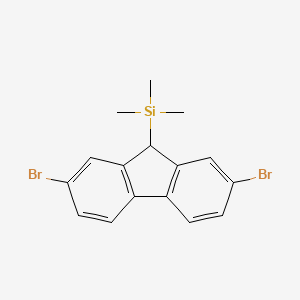

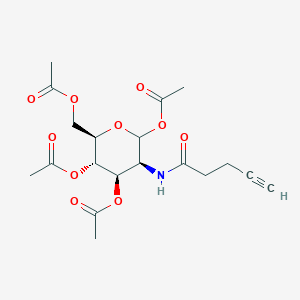

![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)

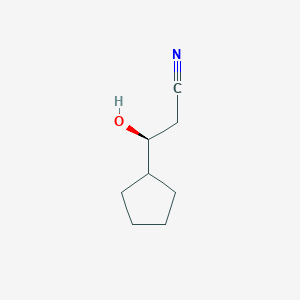

![Calix[7]hydroquinone](/img/structure/B6318946.png)